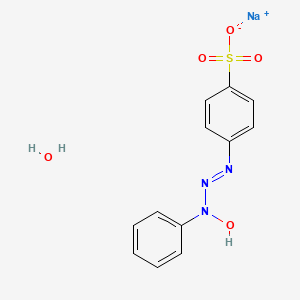![molecular formula C15H15N5O3 B6020740 2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B6020740.png)
2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that is widely used in scientific research. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission in the central nervous system.
Mecanismo De Acción
2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone acts as a competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the natural ligand of these receptors. This results in the inhibition of synaptic transmission and the modulation of excitatory neurotransmission in the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the induction of long-term potentiation (LTP) in the hippocampus, which is a process that is thought to underlie learning and memory. This compound has also been shown to reduce the release of glutamate in the hippocampus and to decrease the number of AMPA receptors on the postsynaptic membrane.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone is its high potency and selectivity for the AMPA and kainate receptors. This makes it a valuable tool for studying the role of these receptors in various physiological and pathological processes. However, one of the limitations of this compound is its relatively short duration of action, which can make it difficult to use in certain experimental paradigms.
Direcciones Futuras
There are several future directions for the use of 2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone in scientific research. One area of interest is the role of glutamate receptors in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound may be useful in investigating the mechanisms underlying these diseases and in developing new therapeutic strategies. Another area of interest is the development of new compounds that are more selective and potent than this compound, which could lead to new insights into the role of glutamate receptors in the central nervous system.
Métodos De Síntesis
2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone can be synthesized using several methods, including the reaction of 2-amino-4,6-dimethoxypyrimidine with 4,5-dichloro-2-nitrobenzyl alcohol, followed by reduction with sodium dithionite. Another method involves the reaction of 2-amino-4,6-dimethoxypyrimidine with 2-chloro-4,5-dinitrobenzyl alcohol, followed by reduction with palladium on carbon.
Aplicaciones Científicas De Investigación
2-{[(4,6-dimethoxy-2-pyrimidinyl)amino]methyl}-4(3H)-quinazolinone is widely used in scientific research to study the role of ionotropic glutamate receptors in various physiological and pathological processes. It is used as a tool to investigate the mechanisms of synaptic transmission, synaptic plasticity, and excitotoxicity in the central nervous system. This compound has also been used to investigate the role of glutamate receptors in drug addiction, epilepsy, and neurodegenerative diseases.
Propiedades
IUPAC Name |
2-[[(4,6-dimethoxypyrimidin-2-yl)amino]methyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-22-12-7-13(23-2)20-15(19-12)16-8-11-17-10-6-4-3-5-9(10)14(21)18-11/h3-7H,8H2,1-2H3,(H,16,19,20)(H,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSAKBIXXVGOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NCC2=NC3=CC=CC=C3C(=O)N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(2-methyl-3-furoyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6020673.png)
![1-(6-chloro-3-pyridazinyl)-4-(4-ethylphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6020675.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6020683.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}propanamide](/img/structure/B6020689.png)
![4-{4-[(2-methoxy-5-methylphenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B6020699.png)
![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6020704.png)
![4-acetyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6020718.png)
![4-methoxy-3-[(4-nitrobenzoyl)amino]-N-phenylbenzamide](/img/structure/B6020724.png)
![2-[{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}(isopropyl)amino]ethanol](/img/structure/B6020748.png)
![1-(2-methoxyethyl)-6-oxo-N-{[1-(1-piperidinyl)cyclohexyl]methyl}-3-piperidinecarboxamide](/img/structure/B6020760.png)
![5-[5-(aminomethyl)-2-thienyl]-3-methylpentanoic acid hydrochloride](/img/structure/B6020765.png)
![N-{2-(dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethyl}-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B6020773.png)
![2-amino-1-(dimethylamino)-4-[5-ethyl-2-(ethylthio)-3-thienyl]-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B6020777.png)